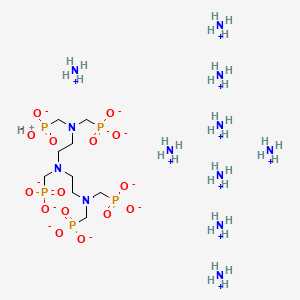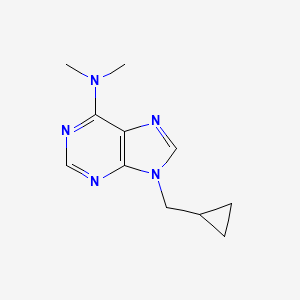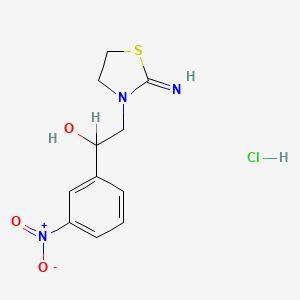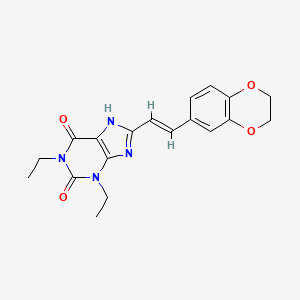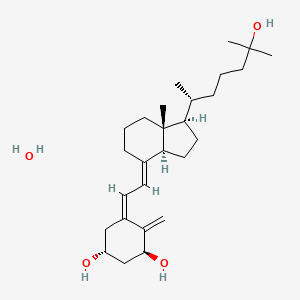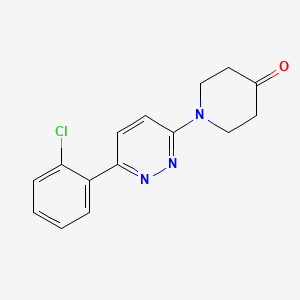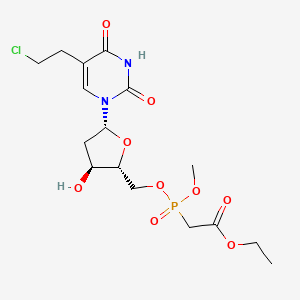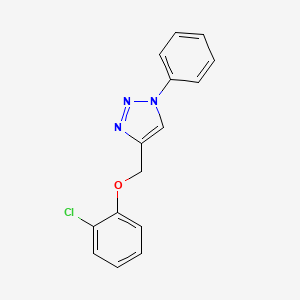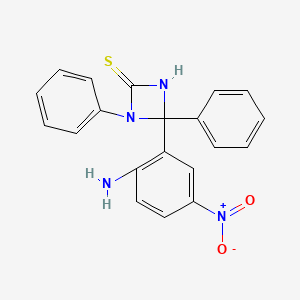
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide is a complex organic compound with the molecular formula C14H20N2O3S It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-piperidinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-(((1-Methyl-2-piperidinylidene)amino)sulfonyl)phenyl)acetamide include:
- N-(4-((2-Methyl-1-piperidinyl)sulfonyl)phenyl)acetamide
- N-(4-((4-Aminophenyl)sulfonyl)phenyl)acetamide
- N-(4-((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
93100-98-2 |
|---|---|
Molekularformel |
C14H19N3O3S |
Molekulargewicht |
309.39 g/mol |
IUPAC-Name |
N-[4-[(Z)-(1-methylpiperidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-11(18)15-12-6-8-13(9-7-12)21(19,20)16-14-5-3-4-10-17(14)2/h6-9H,3-5,10H2,1-2H3,(H,15,18)/b16-14- |
InChI-Schlüssel |
UUYKJWNXRXAKDJ-PEZBUJJGSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCCN2C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


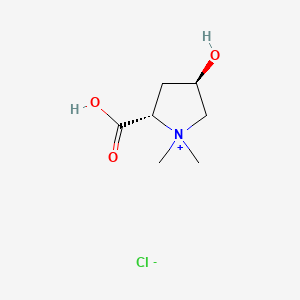

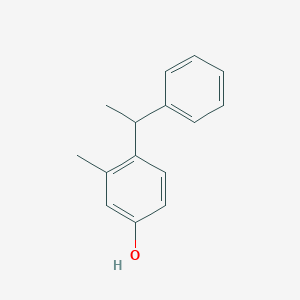
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
